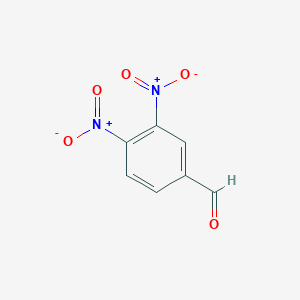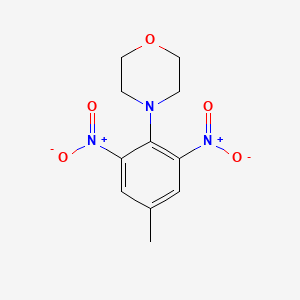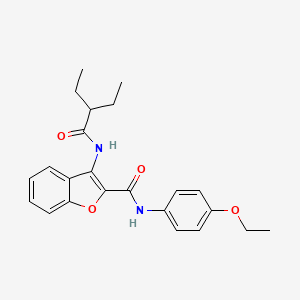![molecular formula C15H11ClF3N5O B2411036 1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone CAS No. 339011-74-4](/img/structure/B2411036.png)
1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone” is a heterocyclic compound with a molecular weight of 369.73 . It has a complex structure that includes a triazoloquinoxalinyl moiety and a tetrahydropyridinone moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinoxalinyl moiety and a tetrahydropyridinone moiety . The InChI code for this compound is 1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.73 . It should be stored at a temperature between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxalin, such as the compound , possess significant antimicrobial and antifungal activities. For instance, Badran et al. (2003) synthesized various derivatives and found that some exhibited potent antibacterial activity, highlighting their potential in fighting bacterial infections (Badran, Abouzid, & Hussein, 2003).
Antidepressant Potential
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class have been identified as potentially rapid-acting antidepressant agents. Sarges et al. (1990) reported that these compounds reduce immobility in behavioral despair models in rats, suggesting their utility in treating depression (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]quinoline derivatives, closely related to the compound , have been synthesized and tested for anticancer activity. Reddy et al. (2015) found that some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).
Anticonvulsant Properties
In another study, Wagle et al. (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline derivatives and found that some compounds exhibited promising anticonvulsant activity. This suggests that derivatives of the compound may have potential in the treatment of epilepsy or other seizure disorders (Wagle, Adhikari, & Kumari, 2009).
Propiedades
IUPAC Name |
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFVOPWNJVHQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
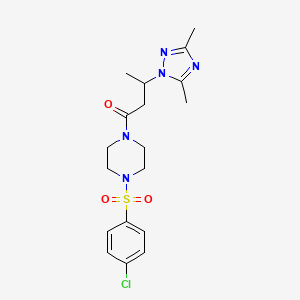
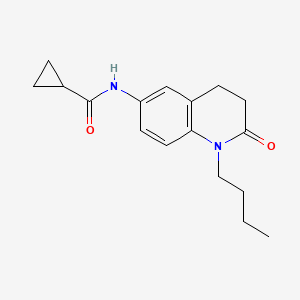
![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
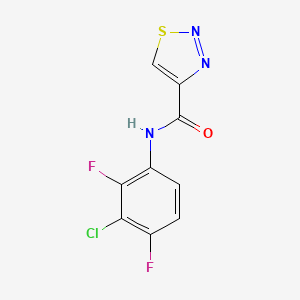
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
